molecular formula C17H13NO3S B2498635 (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate CAS No. 946346-98-1

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate

Cat. No. B2498635
CAS RN: 946346-98-1
M. Wt: 311.36
InChI Key: XQHJLTFGJYPGBK-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate" is part of a broader class of compounds known for their interesting chemical and physical properties, which have been extensively studied for various applications. This section focuses on the compound's background and relevance in scientific research, highlighting its significance in the field of chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to "this compound," typically involves reactions that yield complex structures with diverse functionalities. One approach involves the reaction of isoxazoly] thioureas with ethyl bromopyruvate, leading to a series of compounds through cyclocondensation and treatment with hydrazine hydrate (Rajanarendar, Karunakar, & Ramu, 2006).

Molecular Structure Analysis

The molecular structure of isoxazolyl derivatives, including this compound, is characterized by spectroscopic and crystallographic methods. The structure is crucial for understanding the compound's reactivity and interaction with other molecules. Detailed structural analysis is supported by spectral data, including IR, NMR, and sometimes X-ray crystallography, providing insight into the compound's geometric and electronic configuration.

Chemical Reactions and Properties

Isoxazole compounds participate in various chemical reactions, showcasing their reactivity and potential for further functionalization. For example, reactions involving cyclocondensation and interactions with different chemical agents lead to the formation of diverse derivatives with unique chemical properties. The reactivity of such compounds is often explored through multicomponent transformations and is influenced by their molecular structure (Kiyani et al., 2015).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. These properties are essential for understanding the compound's behavior under different conditions and its application potential.

Chemical Properties Analysis

The chemical properties, including stability, reactivity with various reagents, and potential for further transformations, highlight the versatility of isoxazole derivatives. Studies often focus on understanding these compounds' electrophilic and nucleophilic sites, facilitating targeted chemical modifications and applications in synthesis (Shahana & Yardily, 2020).

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Isoxazolyl Thioureas : Isoxazolyl thioureas, related to (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate, were synthesized and further treated to yield various compounds, demonstrating the versatility of isoxazole derivatives in chemical synthesis (Rajanarendar, Karunakar, & Ramu, 2006).

  • Preparation of Cephem Antibiotics : A study showed the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, an important acyl moiety in cephem antibiotics, starting from aminoisoxazoles (Tatsuta et al., 1994).

Chemical Reactions and Properties

  • Electrophilic Substitution Reactions : The electrophilic substitution reactions of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, a compound structurally related to this compound, were studied, contributing to the understanding of chemical behaviors of similar compounds (El’chaninov & Aleksandrov, 2016).

  • Spectrophotometric Properties : Research on thiophen-diazonium salts and their derivatives highlighted their potential in spectrophotometry, relevant for compounds like this compound in analytical applications (Barabash et al., 2020).

Biological and Medicinal Applications

  • Herbicidal Activities : A novel thiourea compound, structurally related to the queried chemical, demonstrated significant herbicidal activities, suggesting potential agricultural applications of similar compounds (Fu-b, 2014).

  • Cytotoxic Activities : Isoxazolone derivatives, related to the requested compound, were synthesized and evaluated for their cytotoxic activities, indicating the potential use of similar compounds in cancer research (Rollas et al., 2011).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-17(9-8-13-5-2-1-3-6-13)20-12-14-11-15(21-18-14)16-7-4-10-22-16/h1-11H,12H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHJLTFGJYPGBK-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.